5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine
Overview
Description
5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine is a halogenated heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom, a methoxy group, and a trimethylsilyl group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method is the bromination of 3-methoxypyridine using bromine in the presence of a suitable catalyst. Subsequently, the trimethylsilyl group can be introduced through a reaction with trimethylsilyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions and the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as sodium methoxide (NaOCH3) or potassium fluoride (KF).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 5-bromo-3-methoxypyridine-2-carboxylic acid.
Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the replacement of the bromine atom with other functional groups, leading to a variety of substituted pyridine derivatives.
Scientific Research Applications
5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine is similar to other halogenated pyridines, such as 6-bromo-2-chloro-3-(trimethylsilyl)pyridine and 5-bromo-2-(trimethylsilyl)furo[2,3-b]pyridine. its unique combination of functional groups and structural features distinguishes it from these compounds, making it particularly useful in specific applications.
Comparison with Similar Compounds
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine
5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine
5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine
Properties
IUPAC Name |
(5-bromo-3-methoxypyridin-2-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNOSi/c1-12-8-5-7(10)6-11-9(8)13(2,3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXHZRDZEGWBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670141 | |
Record name | 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-25-3 | |
Record name | Pyridine, 5-bromo-3-methoxy-2-(trimethylsilyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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